molecular formula C9H18O4 B2668957 Methyl 2-(dimethoxymethyl)-3-methylbutanoate CAS No. 143770-73-4

Methyl 2-(dimethoxymethyl)-3-methylbutanoate

Cat. No.: B2668957
CAS No.: 143770-73-4
M. Wt: 190.239
InChI Key: JNTNTHFLACAYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(dimethoxymethyl)-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethoxymethyl group attached to the second carbon of a 3-methylbutanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate typically involves the esterification of 2-(dimethoxymethyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethoxymethyl)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The dimethoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dimethoxymethyl group.

Major Products Formed

    Oxidation: 2-(Dimethoxymethyl)-3-methylbutanoic acid.

    Reduction: 2-(Dimethoxymethyl)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(dimethoxymethyl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of esterases and their role in metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethoxymethyl)-3-methylbutanoate involves its interaction with specific enzymes or receptors in biological systems. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The dimethoxymethyl group can also undergo metabolic transformations, leading to the formation of various metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methoxymethyl)-3-methylbutanoate
  • Methyl 2-(ethoxymethyl)-3-methylbutanoate
  • Methyl 2-(dimethoxymethyl)-3-ethylbutanoate

Uniqueness

Methyl 2-(dimethoxymethyl)-3-methylbutanoate is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for specific applications where such functionality is required.

Properties

IUPAC Name

methyl 2-(dimethoxymethyl)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-6(2)7(8(10)11-3)9(12-4)13-5/h6-7,9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTNTHFLACAYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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